methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

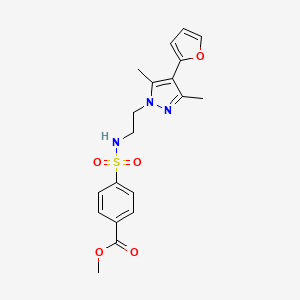

Methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a synthetic organic compound featuring a multifunctional structure. Its core consists of a pyrazole ring substituted with a furan-2-yl group and two methyl groups at positions 3 and 3. This pyrazole moiety is linked via an ethyl spacer to a sulfamoyl group, which is further connected to a benzoate ester at the para position (Figure 1). The furan substituent introduces aromatic and electron-rich characteristics, which could modulate reactivity or binding properties in pharmacological contexts.

This compound belongs to a broader class of pyrazole-sulfonamide derivatives, which are studied for applications ranging from kinase inhibition to antimicrobial agents.

Properties

IUPAC Name |

methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-18(17-5-4-12-27-17)14(2)22(21-13)11-10-20-28(24,25)16-8-6-15(7-9-16)19(23)26-3/h4-9,12,20H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXKAWPLBPGHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate, identified by its CAS number 2034353-13-2, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 403.45 g/mol. It contains a furan ring and a pyrazole moiety, which are known to impart various biological activities.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets in biological systems. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.

- Receptor Modulation : It can influence receptor signaling pathways through non-covalent interactions such as hydrogen bonding and π-π stacking due to its aromatic structures.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that furan and pyrazole derivatives can effectively inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli . The specific compound has been investigated for its potential as an antibacterial agent.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound's structural components may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Study 1: Antibacterial Efficacy

In vitro studies conducted on a series of nitrogen-based heterocyclic compounds demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, highlighting the effectiveness of compounds containing furan and pyrazole rings .

Study 2: Anticancer Activity

A recent study focused on the synthesis and evaluation of several pyrazole derivatives for their anticancer properties. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate may exhibit significant pharmacological properties due to its structural components. The presence of the furan and pyrazole moieties suggests potential anti-inflammatory and anticancer activities.

Case Studies:

- Anticancer Activity : Research indicates that compounds containing furan and pyrazole rings have shown promise as anticancer agents. For instance, a study on similar pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

- Antiviral Properties : The compound's structural similarity to known antiviral agents suggests it may also possess activity against viruses such as HIV. Compounds with similar frameworks have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Material Science

The unique chemical structure of this compound allows for potential applications in the development of new materials.

Applications:

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymers with specific properties such as enhanced thermal stability or improved mechanical strength.

- Nanotechnology : Its functional groups could facilitate interactions with nanoparticles, leading to applications in drug delivery systems or sensors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-sulfonamide derivatives exhibit structural diversity based on substituents on the pyrazole ring, spacer groups, and terminal functional groups. Below, we compare methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate with three analogs from published studies (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations

Pyrazole Substituents:

- The target compound’s furan-2-yl group contrasts with the butyl and chlorophenyl groups in and the chromen-fluorophenyl system in . Furan’s electron-rich nature may enhance π-π stacking compared to aliphatic substituents but reduce stability under acidic conditions.

- All analogs retain 3,5-dimethyl groups on the pyrazole, suggesting steric and electronic tuning of the core structure.

Terminal Functional Groups:

- The methyl benzoate in the target compound differs from the carbamoyl () and sulfonamide () termini. Esters are prone to hydrolysis, which may limit bioavailability compared to more stable sulfonamides.

Synthesis and Yield:

- The analog in was synthesized in 76% yield via reaction of a pyridinesulfonamide with 4-chlorophenyl isocyanate.

- The compound in employed a Suzuki coupling (28% yield), highlighting the complexity of introducing chromen-pyrimidine systems.

Spectroscopic Data:

- Strong IR absorption at 1726 cm⁻¹ (C=O) in confirms carbamoyl formation, while the target compound’s ester group would show a similar signal.

- The SO₂ stretch (~1164 cm⁻¹) is consistent across sulfonamide derivatives .

Thermal Properties:

- Melting points for analogs range from 138–178°C , correlating with molecular rigidity. The target compound’s furan and ester groups may lower its melting point relative to due to reduced crystallinity.

Research Implications

While the target compound shares structural motifs with bioactive analogs (e.g., sulfonamide-based kinase inhibitors in ), its unique furan-benzoate combination warrants further investigation. Comparative studies should prioritize:

- Hydrolytic Stability: Ester vs. carbamoyl/sulfonamide groups.

- Binding Affinity: Furan’s role in target interactions vs. chlorophenyl or chromen systems.

- Synthetic Optimization: Improving yields beyond the 28–76% range seen in analogs.

Q & A

Q. What are the standard synthetic routes for methyl 4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate?

The synthesis typically involves sequential functionalization: (1) preparation of the pyrazole-furan core via cyclocondensation, (2) sulfamoylation of the ethylamine linker, and (3) esterification of the benzoate group. Key steps include controlling reaction temperatures (70–100°C) and using catalysts like DMAP for ester formation. Characterization via IR, 1H/13C NMR, and elemental analysis ensures structural fidelity .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR : 1H NMR confirms proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm). 13C NMR verifies carbonyl (δ ~165–170 ppm) and aromatic carbons .

- Elemental analysis : Validates C, H, N, S percentages; discrepancies >0.3% indicate impurities requiring recrystallization or column purification .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA I, II, IX) using stopped-flow CO2 hydration assays, comparing IC50 values to known inhibitors like acetazolamide .

- Antiparasitic activity : Screen against Leishmania spp. promastigotes via MTT assays, with EC50 <10 µM indicating promising leishmanicidal potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfamoylation?

- Temperature control : Maintain 0–5°C during sulfamoyl chloride addition to reduce hydrolysis.

- Solvent selection : Use anhydrous DCM or THF to limit water interference.

- Stoichiometry : Employ 1.2 equivalents of sulfamoyl chloride and 2.5 equivalents of Et3N as a base for complete conversion .

Q. How to resolve discrepancies between calculated and observed elemental analysis data?

- Purification : Recrystallize from ethanol/water (3:1) or use silica gel chromatography (hexane:EtOAc gradient).

- Analytical validation : Repeat combustion analysis and cross-check with HRMS for accurate mass confirmation .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to carbonic anhydrase active sites, focusing on sulfonamide-Zn²⁺ coordination and π-π stacking with aromatic residues .

- QSAR modeling : Correlate substituent effects (e.g., furan vs. phenyl) with inhibitory activity using Hammett σ constants and logP values .

Q. How to assess the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for ester hydrolysis or sulfonamide decomposition.

- Light sensitivity : Store in amber vials under N2; UV-Vis spectroscopy tracks photodegradation .

Methodological Considerations

Q. What strategies address low yields in pyrazole-furan core synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis (100°C, 30 min) to enhance cyclocondensation efficiency .

- Protecting groups : Temporarily protect the furan oxygen with TMSCl to prevent side reactions during pyrazole formation .

Q. How to validate the absence of stereoisomers in the final product?

Q. What mechanistic studies elucidate the compound’s mode of action?

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) against hCA II .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.